molecular formula C15H17NO4 B597784 2-((Benzyloxy)carbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid CAS No. 1291487-33-6

2-((Benzyloxy)carbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid

Cat. No. B597784
M. Wt: 275.304
InChI Key: TXYJSXKXMYOUBY-UHFFFAOYSA-N
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Description

This compound is a carboxylic acid derivative with a complex structure that includes a spiro[3.3]heptane ring and a benzyloxy carbonyl group . The molecular weight of this compound is 246.31 .


Synthesis Analysis

The synthesis of such compounds typically involves reactions of carboxylic acids. For instance, carboxylic acids can be converted into acid chlorides by treatment with thionyl chloride, SOCl2 . This reaction occurs by a nucleophilic acyl substitution pathway in which the carboxylic acid is first converted into an acyl chlorosulfite intermediate, thereby replacing the –OH of the acid with a much better leaving group .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H18O3/c16-14(17)12-6-15(7-12)8-13(9-15)18-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,17) . This indicates the presence of 15 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms in the molecule.


Chemical Reactions Analysis

Carboxylic acids, such as this compound, can undergo a variety of reactions. One common reaction is the Fischer esterification, which is an acid-catalyzed, nucleophilic acyl substitution of a carboxylic acid . The net effect of Fischer esterification is substitution of an –OH group by –OR′ .

Scientific Research Applications

  • Synthesis of Novel Amino Acids: The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid has been achieved. These novel amino acids add to the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design (Radchenko, Grygorenko, & Komarov, 2010).

  • Cycloaddition Reactions: Regioselective cycloaddition reactions involving C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate have been studied, leading to the formation of methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates (Molchanov & Tran, 2013).

  • Development of Bifunctional Compounds: The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate has been described, offering a convenient entry point to novel compounds for exploring chemical space complementary to piperidine ring systems (Meyers et al., 2009).

  • Spirocyclic Oxetane-Fused Benzimidazole Synthesis: A new synthesis of 2-oxa-7-azaspiro[3.5]nonane has been achieved, expanding the range of spirocyclic oxetanes for use in medicinal chemistry (Gurry, McArdle, & Aldabbagh, 2015).

  • Improved Synthesis of Spiro Compounds: An improved synthesis of 2-oxa-6-azaspiro[3.3]heptane, often isolated as oxalate or sulfonic acid salt, has been achieved, enhancing stability and solubility for broader reaction applications (van der Haas et al., 2017).

  • Antibacterial Drug Development: Novel quinoline derivatives with potent antibacterial activity against respiratory pathogens have been synthesized, featuring the 5-azaspiro[2.4]heptan-5-yl moiety (Odagiri et al., 2013).

properties

IUPAC Name

2-phenylmethoxycarbonyl-2-azaspiro[3.3]heptane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c17-13(18)12-6-15(7-12)9-16(10-15)14(19)20-8-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYJSXKXMYOUBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10725590
Record name 2-[(Benzyloxy)carbonyl]-2-azaspiro[3.3]heptane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Benzyloxy)carbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid

CAS RN

1291487-33-6
Record name 2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(phenylmethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1291487-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Benzyloxy)carbonyl]-2-azaspiro[3.3]heptane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
JT Edwards - 2018 - search.proquest.com
Cross-coupling enables the rapid construction of diverse molecular scaffolds. Although transition metal-catalyzed cross-coupling reactions are well-established, the identification and …
Number of citations: 0 search.proquest.com
RR Merchant - 2018 - search.proquest.com
A divergent and modular strategy for assembling pyrone diterpenes (subglutinols A/B, higginsianin A, and sesquicillin A) was achieved by capitalizing on the unique stereo-and …
Number of citations: 0 search.proquest.com

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